molecular formula C6H16OSi B8609397 (1-Methoxyethyl)(trimethyl)silane CAS No. 113380-61-3

(1-Methoxyethyl)(trimethyl)silane

Cat. No.: B8609397
CAS No.: 113380-61-3
M. Wt: 132.28 g/mol
InChI Key: YVFSHJYFKMBPER-UHFFFAOYSA-N
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Description

(1-Methoxyethyl)(trimethyl)silane is an organosilicon compound characterized by a trimethylsilane group attached to a 1-methoxyethyl moiety. Organosilicon compounds like this are widely used in organic synthesis, catalysis, and materials science due to their stability, tunable reactivity, and hydrophobicity .

Properties

CAS No.

113380-61-3

Molecular Formula

C6H16OSi

Molecular Weight

132.28 g/mol

IUPAC Name

1-methoxyethyl(trimethyl)silane

InChI

InChI=1S/C6H16OSi/c1-6(7-2)8(3,4)5/h6H,1-5H3

InChI Key

YVFSHJYFKMBPER-UHFFFAOYSA-N

Canonical SMILES

CC(OC)[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Allyltrimethylsilane and Derivatives

  • Allyltrimethylsilane (parent compound): Used in silylative carbosilylation reactions. Derivatives like trimethyl(2-methylallyl)silane and trimethyl-(2-phenylallyl)silane exhibit enhanced regio- and stereoselectivity in reactions with ynamides, yielding products in 70–96% efficiency. These substitutions improve steric and electronic effects, enabling broader substrate compatibility .

Methoxy-Functionalized Silanes

  • Trimethoxymethylsilane : Features three methoxy groups attached to silicon. It is used as a crosslinking agent in polymers, with a boiling point of 102–104°C and logP ~1.5 (estimated). Its reactivity stems from hydrolyzable methoxy groups .
  • Silane, trimethyl(1-methylethoxy)- : Exhibits logP 2.246 and log10WS 0.42, indicating moderate hydrophobicity and water solubility. These properties are critical for applications in coatings or surfactants .
  • Comparison : (1-Methoxyethyl)(trimethyl)silane likely has higher hydrophobicity (logP >2) than trimethoxymethylsilane but lower than trimethyl(1-methylethoxy)silane, affecting its suitability for solvent-based vs. aqueous systems.

Bulky Substituent-Bearing Silanes

  • tert-Butyl[(1-methoxyethenyl)oxy]dimethylsilane : A sterically hindered silane used in protecting group chemistry. The tert-butyl group enhances thermal stability, while the methoxyethenyl moiety enables selective deprotection .
  • {[(1E)-1-Methoxyprop-1-en-1-yl]oxy}(trimethyl)silane: Features a conjugated enol ether system, which may participate in cycloaddition or isomerization reactions .
  • Comparison: The 1-methoxyethyl group in the target compound offers less steric hindrance than tert-butyl derivatives but more flexibility than rigid enol ethers, balancing reactivity and stability.

Physicochemical and Functional Data Table

Compound Molecular Formula logP Key Reactivity/Application Source
Allyltrimethylsilane C₆H₁₂Si ~2.5 Carbosilylation (70–96% yields)
Trimethyl(1-methylethoxy)silane C₆H₁₆O₂Si 2.246 Hydrophobic coatings
Trimethoxymethylsilane C₄H₁₂O₃Si ~1.5 Polymer crosslinking
tert-Butyl[(1-methoxyethenyl)oxy]dimethylsilane C₉H₂₀O₂Si N/A Protecting groups in organic synthesis

Key Research Findings

  • Reactivity : Bulky substituents (e.g., phenyl, tert-butyl) enhance regioselectivity in catalytic reactions but may reduce reaction rates due to steric effects .
  • Biological Activity : Silanes with electron-withdrawing groups (e.g., CF₃) outperform TMS in fungicidal activity, but TMS remains valuable for cost-effectiveness .
  • Stability : Methoxy groups improve hydrolytic stability compared to chlorosilanes, making them preferable in moisture-sensitive applications .

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